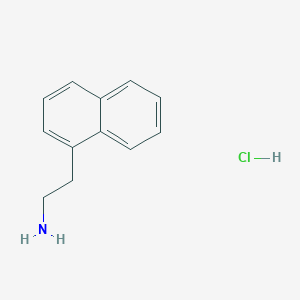

2-(1-Naphthyl)ethylamine hydrochloride

Description

Structural Classification and Significance as a Naphthylamine Derivative

2-(1-Naphthyl)ethylamine hydrochloride belongs to the class of compounds known as naphthylamines, which are amines containing a naphthalene (B1677914) moiety youtube.com. Specifically, it is a primary amine where the amino group is attached to an ethyl chain, which is in turn bonded to the 1-position of the naphthalene ring. This structural arrangement distinguishes it from its isomer, 1-(1-naphthyl)ethylamine (B3023371), where the amino group is directly attached to the chiral center at the first carbon of the ethyl chain.

The naphthalene scaffold is a significant structural motif in medicinal chemistry and materials science. Naphthylimides, for instance, are known for their ability to intercalate with DNA, leading to a range of biological activities mdpi.com. Naphthylamine derivatives, in general, are utilized as building blocks in the synthesis of dyes, pharmaceuticals, and other organic compounds. Recent research has also explored the biodegradation pathways of naphthylamines, highlighting the environmental relevance of this class of compounds elifesciences.orgnih.gov. The presence of the naphthalene ring in this compound provides a rigid, aromatic structure that can influence its chemical and physical properties, as well as its interactions with other molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 942-05-2 |

| Molecular Formula | C12H14ClN |

| Molecular Weight | 207.70 g/mol |

| Physical Form | Solid |

This data is compiled from multiple sources. nih.gov

Importance as a Chiral Amine in Asymmetric Synthesis Research

Chiral amines are of paramount importance in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and building blocks for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry nih.gov. While the broader class of chiral amines is extensively studied, the specific research applications of this compound in asymmetric synthesis are not as widely documented as those of its close isomer, 1-(1-naphthyl)ethylamine.

1-(1-Naphthyl)ethylamine is a well-established chiral resolving agent used to separate racemic mixtures of acids through the formation of diastereomeric salts researchgate.net. It is also used as a precursor for the synthesis of chiral ligands for asymmetric catalysis researchgate.net. For example, research has detailed the enzymatic resolution of 1-(1-naphthyl)ethylamine and its use in creating chiral stationary phases for chromatography researchgate.net.

In contrast, detailed studies focusing on this compound as a primary chiral component in asymmetric synthesis are less prevalent in the scientific literature. Its structural configuration, with the amine group separated from the naphthalene ring by a two-carbon chain and the absence of a chiral center on the ethylamine (B1201723) moiety itself (unless substituted), means it is not inherently a chiral resolving agent in the same manner as its 1-(1-naphthyl) counterpart. However, its derivatives could potentially be used to synthesize chiral ligands or other complex chiral structures. The asymmetric synthesis of 2-arylethylamines, the broader class to which this compound belongs, is an active area of research, employing various methodologies including chiral induction and organocatalysis mdpi.com.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is primarily as a chemical intermediate and a member of the broader family of naphthylamine derivatives. Research on naphthylamines is diverse, encompassing areas from medicinal chemistry to environmental science mdpi.comelifesciences.orgnih.gov. For instance, derivatives of naphthylamine are investigated for their potential as antibacterial, antifungal, and anticancer agents mdpi.com.

While specific high-impact research trajectories centered solely on this compound are not extensively documented, its structural components suggest potential areas of investigation. The naphthalene group can be functionalized to modulate electronic and steric properties, and the primary amine offers a reactive site for further chemical transformations. Research into derivatives of 2-(1-Naphthyl)ethylamine, such as 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride, indicates interest in this structural backbone for creating more complex molecules with potential pharmaceutical applications chemicalbook.com. The compound also appears in lists of controlled substances in some jurisdictions, indicating its relevance in forensic and regulatory contexts www.gov.uk.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7H,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQLCIPKSPJKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494784 | |

| Record name | 2-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-05-2 | |

| Record name | 2-(Naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Naphthyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Naphthyl Ethylamine Hydrochloride

Advanced Synthetic Pathways for 2-(1-Naphthyl)ethylamine Hydrochloride and its Related Chiral Amines

The construction of the 2-(1-Naphthyl)ethylamine molecule can be achieved through several established synthetic methodologies. These pathways often begin with precursors derived from naphthalene (B1677914) and aim to introduce the ethylamine (B1201723) functional group at the C1 position of the naphthalene ring.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.org For the synthesis of 2-(1-Naphthyl)ethylamine, the logical precursor would be 1-naphthaleneacetaldehyde (B1315119).

The reaction proceeds in two main steps:

Imine Formation: 1-Naphthaleneacetaldehyde reacts with an ammonia (B1221849) source to form the corresponding imine.

Reduction: The imine intermediate is reduced to the primary amine, 2-(1-Naphthyl)ethylamine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov Sodium cyanoborohydride is particularly effective for one-pot reductive aminations as it is selective for the reduction of the protonated imine over the starting carbonyl group, which is crucial when the imine formation and reduction are performed concurrently. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over metal catalysts like nickel, palladium, or platinum is also a viable green chemistry approach. wikipedia.orgrsc.org For instance, iron-catalyzed reductive amination using aqueous ammonia has been shown to be effective for a broad range of ketones and aldehydes. nih.gov

While specific documented examples detailing the yields and conditions for the reductive amination of 1-naphthaleneacetaldehyde to 2-(1-Naphthyl)ethylamine are not prevalent in the reviewed literature, the general applicability of this method is well-established for synthesizing primary amines. nih.govorganic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Can also reduce the starting aldehyde/ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, weakly acidic pH | Selective for imines over carbonyls; toxic cyanide byproduct. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild and selective; non-toxic byproducts. masterorganicchemistry.comnih.gov |

Alkylation and Amination Approaches

An alternative synthetic route involves the direct amination of a suitable alkyl halide precursor. This approach follows a nucleophilic substitution pathway where an amine source displaces a leaving group. For the synthesis of 2-(1-Naphthyl)ethylamine, a common precursor would be 1-(2-bromoethyl)naphthalene (B79205) or 1-(2-chloroethyl)naphthalene.

The reaction typically involves treating the alkyl halide with a large excess of ammonia to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can occur as the product amine is often more nucleophilic than ammonia. Another strategy is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate. libretexts.org This method provides a clean route to primary amines by first forming an N-alkylated phthalimide, which is then hydrolyzed to release the desired amine. libretexts.org

Although direct alkylation of ammonia can be challenging to control, cesium hydroxide (B78521) has been reported to promote selective N-monoalkylation of primary amines, suggesting its potential utility in controlled amination reactions. whiterose.ac.uk

Enzymatic and Classical Chiral Resolution Protocols for Enantiomers

Since many synthetic routes produce a racemic mixture of 2-(1-Naphthyl)ethylamine, the separation of its enantiomers is crucial for applications requiring enantiopure forms. Both classical chemical methods and modern enzymatic protocols are employed for this purpose.

The most traditional and industrially favored method for resolving racemates is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphor-sulfonic acid. libretexts.org For example, in a study on the resolution of the related compound 1-(2-hydroxyphenyl)ethylamine, (S)-naproxen and dibenzoyl-L-tartaric acid were found to be effective resolving agents. rsc.org The choice of solvent is critical, as it significantly impacts the solubility difference between the diastereomeric salts. psu.edu After separation, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base.

While specific data for the diastereomeric salt resolution of 2-(1-Naphthyl)ethylamine is limited, the principles are directly applicable. A screening process with various chiral acids and solvents would be necessary to identify the optimal conditions for efficient separation.

Enzymatic kinetic resolution has emerged as a powerful and highly selective method for separating enantiomers. researchgate.net This technique utilizes enzymes, most commonly lipases, which catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much higher rate than the other. researchgate.net This results in a mixture of one unreacted enantiomer and one derivatized enantiomer, which can then be separated.

For chiral amines, this often involves an enantioselective N-acylation reaction. For instance, the kinetic resolution of racemic 1-(2-naphthyl)ethylamine, a structural isomer of the target compound, was successfully achieved using Candida antarctica lipase (B570770) B (Novozym 435) as the catalyst and 4-chlorophenyl valerate (B167501) as the acyl donor in toluene. researchgate.net This system effectively inhibited non-selective side reactions and achieved high enantiomeric excess (ee). researchgate.net In another study, various phenylethylamines were resolved with excellent enantiomeric purity using the same enzyme with ethyl methoxyacetate (B1198184) as the acyl donor. researchgate.net

Table 2: Example of Enzymatic Kinetic Resolution of a Related Amine

| Substrate | Enzyme | Acyl Donor | Solvent | Result |

|---|---|---|---|---|

| rac-1-(2-Naphthyl)ethylamine | Novozym 435 | 4-Chlorophenyl Valerate | Toluene | High e.e. (>99%) at 50% conversion. researchgate.net |

These examples demonstrate the potential of enzymatic methods for the efficient kinetic resolution of 2-(1-Naphthyl)ethylamine. Optimization of the enzyme, acyl donor, and solvent would be key to developing a successful protocol.

Racemization of a chiral amine can often be achieved by forming an intermediate that lacks chirality. For amines with a hydrogen atom on the chiral carbon, base-catalyzed or acid-catalyzed enamine-imine tautomerism can facilitate racemization. More advanced methods involve transition metal catalysts. For example, iridium-based catalysts have been developed for the racemization of chiral amines. whiterose.ac.ukwhiterose.ac.uk These catalysts can operate under conditions that are compatible with dynamic resolution processes, where resolution and racemization occur simultaneously. whiterose.ac.uk A process known as the Resolution-Racemization-Recycle (R3) has been developed, which spatially separates the crystallization of the desired diastereomeric salt from the continuous racemization of the undesired enantiomer in the mother liquor over a fixed-bed catalyst. whiterose.ac.uk

Derivatization Reactions and Functionalization of the 2-(1-Naphthyl)ethylamine Framework

The 2-(1-Naphthyl)ethylamine framework is amenable to a variety of derivatization and functionalization reactions. These transformations can be broadly categorized by the part of the molecule that is being modified: the amine group or the naphthalene ring. Such reactions are crucial for developing new chemical entities and for creating complex molecular architectures.

N-Alkylation and Formation of Complex Amine Architectures

The primary amine group in 2-(1-Naphthyl)ethylamine is nucleophilic and can undergo N-alkylation with electrophiles like alkyl halides. However, the direct alkylation of primary amines often presents a challenge in synthetic chemistry. libretexts.orgmasterorganicchemistry.com The reaction of a primary amine with an alkyl halide produces a secondary amine, which is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a subsequent reaction with the alkyl halide, forming a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. This process, known as over-alkylation, often results in a mixture of products. masterorganicchemistry.com

To achieve selective monoalkylation, specific strategies can be employed. Using a large excess of the initial amine can favor the formation of the primary product. libretexts.org Alternatively, reductive amination provides a more controlled route to secondary and tertiary amines. This method involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. For instance, the related compound 1-(1-Naphthyl)ethylamine (B3023371) has been used as a chiral modifier where it forms an imine with ethyl pyruvate, which is subsequently reduced. rsc.org This highlights a pathway for creating more complex secondary amine derivatives from the naphthylethylamine scaffold.

Oxidative Transformations and Naphthalene Derivative Formation

The 2-(1-Naphthyl)ethylamine framework can undergo oxidative transformations, leading to a variety of naphthalene derivatives. While specific studies on this compound are limited, research on the closely related 1-naphthylamine (B1663977) (1-NA) provides significant insight into the potential oxidative pathways. Under aerobic conditions, 1-NA can be oxidized, a process that can be significantly promoted by materials like black carbons (e.g., graphite, soot). nih.gov

These oxidative processes lead to the formation of coupling oligomers, such as dimers and trimers of 1-NA. nih.gov Furthermore, oxygen-containing derivatives are also significant products. These can include hydroxylated compounds (like di-OH-1-NA), azo-naphthalene structures, and more complex molecules like amino-naphthoquinone derivatives. nih.gov The reaction is believed to proceed through the generation of reactive oxygen species. nih.gov These findings suggest that the 2-(1-Naphthyl)ethylamine framework is susceptible to similar oxidative coupling and functionalization, yielding a diverse array of more complex naphthalene derivatives.

Reduction Reactions to Amine Derivatives

While the parent compound is already an amine, reduction reactions are highly relevant for synthesizing its derivatives or for producing the amine itself from other precursors. A primary route for synthesizing naphthylamines is the reduction of the corresponding nitronaphthalene. youtube.com For example, the reduction of alpha-nitronaphthalene with iron (Fe) and hydrochloric acid (HCl) yields 1-naphthylamine. youtube.com

In the context of derivatization, reduction reactions are key for converting functional groups introduced via the amine. A prominent example is the reduction of amides or imines formed from 2-(1-Naphthyl)ethylamine. As mentioned in the context of N-alkylation, reductive amination involves the formation of an imine by reacting the amine with a carbonyl compound, followed by reduction to a more substituted amine. rsc.org Similarly, if the amine is first acylated to form an amide, this amide can be subsequently reduced using a strong reducing agent like lithium aluminum hydride to yield a secondary or tertiary amine, providing another pathway to complex amine architectures.

Substitution Reactions Involving the Amine Group

The nucleophilic primary amine of 2-(1-Naphthyl)ethylamine readily participates in substitution reactions with a range of electrophilic partners. These reactions are fundamental for creating a wide variety of derivatives. A common transformation is the reaction with acid chlorides or anhydrides to form stable amide derivatives. libretexts.org For example, reacting a 2-(7-methoxy napht-1-yl) ethylamine derivative with acetyl chloride in pyridine (B92270) yields the corresponding N-acetylated amide. google.com

Similarly, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many areas of chemistry. libretexts.org These substitution reactions effectively cap the primary amine, altering the molecule's properties and providing a handle for further synthetic transformations. Furthermore, amines can be converted into quaternary ammonium salts, which can then undergo elimination reactions, known as Hofmann eliminations, to form alkenes. libretexts.org

Regioselective C-H Functionalization of Naphthylamine Derivatives

Direct C-H functionalization has become a powerful tool in organic synthesis for modifying aromatic systems without the need for pre-functionalized starting materials. nih.govresearchgate.net For naphthalene derivatives, achieving regioselectivity (i.e., functionalizing a specific position on the ring) is a significant challenge due to the presence of multiple, electronically similar C-H bonds. nih.govresearchgate.net Modern methods often employ directing groups, which temporarily coordinate to a metal catalyst and direct the reaction to a specific, often nearby, C-H bond. nih.govmdpi.com The amine or a derivative of it can act as such a directing group.

A notable example of regioselective C-H functionalization on the naphthylamine framework is the amination at the C4 position. Research has demonstrated a highly efficient silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives. mdpi.comacs.org In this method, the amine is first converted into an N-aryl picolinamide (B142947), where the picolinamide moiety acts as a bidentate directing group. mdpi.com This substrate then reacts with azodicarboxylates, which serve as the amination reagent, in the presence of a silver catalyst. mdpi.comacs.org

The reaction proceeds smoothly at room temperature without the need for an external base or oxidant, affording the 4-aminated 1-naphthylamine products in good to excellent yields. mdpi.com This transformation provides a direct method for synthesizing 1,4-diaminonaphthalene structures, which are important motifs in various functional materials. acs.org The reaction is tolerant of various substituents on the naphthalene ring.

Table 1: Silver(I)-Catalyzed C4-H Amination of N-(naphthalen-1-yl)picolinamide with Azodicarboxylates Reaction conditions: N-(naphthalen-1-yl)picolinamide derivative (1), azodicarboxylate (2), AgOAc (5 mol%) or Ag₂O (10 mol%), in acetone (B3395972) at room temperature.

| Entry | Naphthylamide Substrate (1) | Azodicarboxylate (2) | Product | Yield | Reference |

| 1 | N-(naphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate (DIAD) | 3aa | 97% | mdpi.com |

| 2 | N-(5-bromonaphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate (DIAD) | 3da | 95% | mdpi.com |

| 3 | N-(5-chloronaphthalen-1-yl)picolinamide | Dibenzyl azodicarboxylate (DBAD) | 3fb | 72% | mdpi.com |

| 4 | N-(5-(trifluoromethyl)naphthalen-1-yl)picolinamide | Dibenzyl azodicarboxylate (DBAD) | 3ib | 80% | mdpi.com |

| 5 | N-(5-bromonaphthalen-1-yl)picolinamide | Dibenzyl azodicarboxylate (DBAD) | 3db | 94% | mdpi.com |

C8-H Amination Protocols

The selective functionalization of C-H bonds is a significant area of research, offering an efficient way to synthesize complex molecules. For 1-substituted naphthalene derivatives like 2-(1-Naphthyl)ethylamine, the C8 position (the peri position) is a key target for functionalization due to its unique steric and electronic environment.

Palladium-catalyzed C8-H amination has been demonstrated as a viable method for introducing nitrogen-containing groups onto the naphthalene core. Research has shown that using a bidentate directing group, such as picolinamide, is crucial for achieving high regioselectivity in this transformation. nih.gov In a typical protocol, a 1-naphthylamine derivative, protected with a picolinamide group, reacts with a secondary aliphatic amine in the presence of a palladium catalyst. nih.gov This approach provides a direct route to 1,8-naphthalenediamine derivatives. nih.gov The picolinamide directing group plays a key role in positioning the catalyst for selective activation of the C8-H bond. nih.gov

Another powerful method for C-H amination involves rhodium-based catalysts. nih.gov While many studies focus on intramolecular amination to form heterocyclic rings, intermolecular processes are also being developed. nih.gov For instance, rhodium(III)-catalyzed C8-spiroannulation of 1-aminonaphthalenes with maleimides proceeds via an initial C8-alkenylation followed by an intramolecular aza-Michael reaction to yield spirofused tetracyclic structures. researchgate.net This highlights a tandem C-H activation and amination sequence.

Below is a table summarizing a representative catalytic system for C8-H amination applicable to naphthylamine derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed C8-H Amination of 1-Naphthylamine Derivatives This table is based on established protocols for picolinamide-directed C8-H amination and illustrates a potential application for derivatives of 2-(1-Naphthyl)ethylamine.

| Catalyst | Directing Group | Amine Source | Oxidant | Solvent | Temperature (°C) | Reference |

|---|

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical strategy for forming C-N bonds directly from C-H and N-H bonds, typically requiring an oxidant. rsc.orgcuny.edu This approach avoids the need for pre-functionalized starting materials.

An efficient tandem process has been developed for creating two C-N bonds through the cross-dehydrogenative coupling amination of certain aromatic scaffolds with amines. nih.gov For naphthylamine derivatives, electrochemical methods have proven effective. The stereoselective dehydrogenative homo-coupling of β-naphthylamine derivatives can be achieved electrochemically to produce binaphthyl diamines. unimi.it In this process, a single electron oxidation of the amine generates a radical cation, which then couples with another amine molecule to form the C-C or C-N linked product. unimi.it The use of chiral auxiliaries on the amine can induce high diastereoselectivity in the coupling product. unimi.it

Table 2: Electrochemical Dehydrogenative Homo-Coupling of a Naphthylamine Derivative This table summarizes findings from the electrochemical coupling of (S)-N-(1-phenylethyl)naphthalen-2-amine, demonstrating the feasibility of CDC reactions for this class of compounds.

| Charge (F/mol) | Yield (%) | Diastereoisomeric Ratio | Reference |

|---|---|---|---|

| 1.7 | 45 | 50:50 | unimi.it |

Reactions with Carbonyl Compounds: Imine and Schiff Base Formation

The primary amine group of 2-(1-Naphthyl)ethylamine is nucleophilic and readily reacts with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgnih.gov

The reaction mechanism proceeds in several steps. First, the amine nitrogen performs a nucleophilic attack on the electrophilic carbonyl carbon. A series of proton transfers follows, leading to a carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). libretexts.orglibretexts.org Elimination of water and subsequent deprotonation of the nitrogen atom yields the final C=N double bond of the imine. libretexts.org The pH of the reaction is critical; optimal rates are often observed around pH 5. libretexts.org

This reaction is highly versatile, and a wide array of aldehydes and ketones can be used, leading to a diverse range of Schiff base derivatives.

Table 3: Examples of Carbonyl Reactants for Imine Formation with 2-(1-Naphthyl)ethylamine This table provides representative examples of carbonyl compounds that can react with 2-(1-Naphthyl)ethylamine to form the corresponding Schiff bases.

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | N-Benzylidene-2-(1-naphthyl)ethanamine |

| Acetone | N-Isopropylidene-2-(1-naphthyl)ethanamine |

| Cyclohexanone | N-Cyclohexylidene-2-(1-naphthyl)ethanamine |

Synthesis of Polycyclic Amine Structures (e.g., Tröger's Base Derivatives)

Tröger's bases are chiral, bridged bicyclic diamines with a rigid V-shaped structure. nih.gov They are traditionally synthesized through the acid-catalyzed condensation of anilines with formaldehyde (B43269). The synthesis can be extended to other aromatic amines, including naphthylamines, to create more complex polycyclic analogues. scilit.comresearchgate.net

The reaction of naphthylamines with formaldehyde in an acidic medium can lead to a mixture of products, including the corresponding Tröger's base, acridines, and a novel isomer known as a spiro-Tröger's base. scilit.comresearchgate.net Computational studies using DFT (Density Functional Theory) have elucidated the reaction mechanism. The process is driven by the relative energies of transition states involved in forming a methylene (B1212753) bridge between two aromatic molecules. researchgate.net The first formaldehyde molecule typically adds to a carbon atom ortho to the amino group. researchgate.net

The use of a substrate like 2-(1-Naphthyl)ethylamine in such a reaction could potentially lead to novel Tröger's base analogues containing the naphthylethyl moiety, although specific examples are not prevalent in the literature. The general methodology, however, provides a clear pathway for synthesizing such complex polycyclic amine structures.

Table 4: Conditions and Yields for Synthesis of Tröger's Base (TB) and Spiro-Tröger's Base (SpiroTB) from a Naphthylamine Derivative Data is for the reaction of methyl-6-amino-naphthalene-2-carboxylate with paraformaldehyde, illustrating the general conditions applicable for creating Tröger's base structures from naphthylamine precursors.

| Reagent 2 | Acid | Solvent | Time (h) | Temp (°C) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Paraformaldehyde | TFA | DMSO | 48 | 25 | TB + SpiroTB | 90 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 2 1 Naphthyl Ethylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 2-(1-Naphthyl)ethylamine hydrochloride, NMR studies are crucial for confirming its molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The aromatic protons of the naphthyl group typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons on the ethylamine (B1201723) side chain will appear more upfield. The methylene (B1212753) group adjacent to the naphthalene (B1677914) ring and the methylene group adjacent to the ammonium (B1175870) group will have distinct chemical shifts, and their signals will be split by each other, likely appearing as triplets.

In the ¹³C NMR spectrum, the ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region (typically 120-140 ppm). The two aliphatic carbons of the ethylamine side chain will be found at higher field strengths. The presence of the electron-withdrawing ammonium group will deshield the adjacent carbon atom, causing it to resonate at a lower field compared to the other methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.0 - 8.5 | |

| Naphthyl-C | 120 - 140 | |

| -CH₂-Naphthyl | Triplet | ~30-40 |

| -CH₂-NH₃⁺ | Triplet | ~40-50 |

| -NH₃⁺ | Broad singlet |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HETCOR, NOESY)

To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are spin-spin coupled. libretexts.org This would be particularly useful in confirming the connectivity within the ethylamine side chain, showing a cross-peak between the two methylene groups. It would also help in assigning the complex splitting patterns of the aromatic protons on the naphthalene ring by identifying adjacent protons.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): A HETCOR or HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. nanalysis.com This experiment would definitively link each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C NMR spectrum. For example, the proton signals of the two methylene groups would show correlations to their respective carbon signals in the aliphatic region of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, even if they are not directly bonded. This technique could be used to confirm the three-dimensional structure of the molecule by observing through-space interactions between the protons of the ethylamine side chain and the protons on the naphthalene ring.

Application in Chiral Recognition Mechanism Studies

While 2-(1-Naphthyl)ethylamine itself is not chiral, the principles of chiral recognition are often studied using closely related chiral amines, such as (R)-(+)-1-(1-Naphthyl)ethylamine. nih.govresearchgate.net These studies utilize NMR spectroscopy to investigate the interactions between a chiral host and a chiral guest molecule. The formation of diastereomeric complexes between a chiral solvating agent and the enantiomers of a chiral amine leads to the appearance of separate signals in the NMR spectrum for each enantiomer. nih.gov

Although this compound is achiral, understanding the chiral recognition mechanisms of its chiral analogues is important. Should a chiral center be introduced into the molecule, for instance by substitution on the ethylamine chain, NMR techniques in conjunction with chiral solvating agents could be employed to determine the enantiomeric excess and to study the nature of the non-covalent interactions that govern chiral recognition.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine salt, the aromatic ring, and the aliphatic chain.

The most prominent features in the IR spectrum would be the absorptions associated with the ammonium group (-NH₃⁺). These include N-H stretching vibrations, which typically appear as a broad band in the region of 3000-3300 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. The spectrum would also display characteristic C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region and C-N stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | N-H Stretch | 3000 - 3300 (broad) |

| N-H Bend | 1500 - 1600 | |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-N | C-N Stretch | 1000 - 1250 |

Note: These are expected ranges and the exact positions of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region.

For 1-naphthylamine (B1663977), an absorption maximum (λ_max) is observed at 313 nm. researchgate.net It is expected that this compound would have a similar UV-Vis spectrum, with characteristic absorptions corresponding to π → π* transitions within the aromatic naphthalene ring system. The position and intensity of these absorption bands are sensitive to the substitution pattern on the ring and the solvent used for the measurement.

Table 3: Expected UV-Vis Absorption for this compound

| Chromophore | Transition Type | Expected λ_max (nm) |

| Naphthalene | π → π* | ~220 and ~280-320 |

Note: The exact wavelength of maximum absorbance can vary depending on the solvent and the specific electronic environment of the chromophore.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule. When monochromatic light interacts with the sample, it can be scattered inelastically, resulting in a shift in energy that corresponds to specific vibrational frequencies within the molecule. This spectrum of shifted frequencies is characteristic of the compound's structure.

For this compound, the Raman spectrum is expected to be dominated by contributions from both the naphthalene ring system and the ethylamine side chain. The aromatic C-H stretching vibrations of the naphthalene moiety typically appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching from the ethyl group will be found in the 2850-3000 cm⁻¹ range. The most intense bands are often associated with the ring breathing modes of the naphthalene system, which are highly characteristic and useful for identification. nih.gov The C-C stretching vibrations within the ring and the C-C stretch of the ethyl group contribute to a complex pattern in the 1000-1600 cm⁻¹ region. nih.gov Vibrations involving the amine group, such as C-N stretching and NH₃⁺ rocking or bending modes, would also be present, providing further structural confirmation. The analysis of these characteristic peaks allows for the unambiguous identification of the compound and can be used to distinguish it from isomers or related substances. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound This table is predictive, based on characteristic functional group frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl Side Chain |

| N-H Stretch (as -NH₃⁺) | ~3000 (broad) | Amine Hydrochloride |

| Aromatic C=C Stretch | 1650 - 1500 | Naphthalene Ring |

| Amine Bending | 1600 - 1500 | Amine Hydrochloride |

| C-N Stretch | 1250 - 1020 | Ethylamine Moiety |

| Ring Breathing Modes | 1000 - 700 | Naphthalene Ring |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns that arise when the molecule breaks apart.

For this compound, the molecular formula of the free base is C₁₂H₁₃N. nist.gov The nominal mass of the protonated molecule [M+H]⁺ is 172 Da. Analysis of the hydrochloride salt would typically be performed on the free base, which is volatilized and ionized in the MS source.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental formula, offering a much higher degree of confidence in its identification than standard-resolution MS. For 2-(1-Naphthyl)ethylamine, the calculated accurate mass of the protonated molecule [C₁₂H₁₄N]⁺ is 172.1126 Da. An experimental HRMS measurement confirming this value would unequivocally validate the elemental composition of C₁₂H₁₃N. nih.govlgcstandards.com This capability is crucial for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. springernature.com This process provides detailed structural information by revealing the molecule's fragmentation pathways. ojp.gov

For the protonated 2-(1-Naphthyl)ethylamine ion ([M+H]⁺, m/z 172.1), a primary and characteristic fragmentation pathway for aliphatic amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.orgdocbrown.info In this case, cleavage of the bond between the ethyl group's two carbon atoms would be less likely. The most prominent fragmentation is expected to be the benzylic cleavage, which involves the scission of the C-C bond between the naphthalene ring and the ethylamine side chain. This would result in the loss of an amino-ethene neutral fragment and the formation of a highly stable naphthylmethyl cation. However, a more common fragmentation for phenethylamines involves the cleavage of the Cα-Cβ bond, which for 2-(1-Naphthyl)ethylamine would lead to the formation of the naphthylmethyl cation at m/z 141. Another significant fragment would likely arise from the loss of ammonia (B1221849) (NH₃) from the precursor ion, yielding a fragment at m/z 155. Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. nih.gov

Table 2: Predicted MS/MS Fragmentation of Protonated 2-(1-Naphthyl)ethylamine ([C₁₂H₁₄N]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 172.1 | 155.1 | NH₃ | [C₁₂H₁₁]⁺ |

| 172.1 | 141.1 | CH₄N | [C₁₁H₉]⁺ (Naphthylmethyl cation) |

| 172.1 | 128.1 | C₂H₅N | [C₁₀H₈]⁺ (Naphthalene radical cation) |

Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of a compound's purity and the quantification of its enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis. When dealing with chiral molecules like 2-(1-Naphthyl)ethylamine, which can exist as two non-superimposable mirror images (enantiomers), HPLC coupled with a chiral stationary phase (CSP) is required to separate and quantify them. mdpi.com The separation relies on the differential interaction of the enantiomers with the chiral environment of the CSP.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric separation of chiral amines. sigmaaldrich.comresearchgate.net For the closely related structural isomer, 1-(1-Naphthyl)ethylamine (B3023371), successful separations have been achieved using columns like Chiralpak® and Chiralcel® with mobile phases typically consisting of a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution. sigmaaldrich.comct-k.com By optimizing the mobile phase composition and flow rate, baseline separation of the two enantiomers can be achieved, allowing for the accurate determination of the enantiomeric excess (ee). researchgate.netchromatographyonline.com

Table 3: Example HPLC Conditions for Enantiomeric Separation of Naphthylethylamine Isomers Based on methods for the related compound 1-(1-Naphthyl)ethylamine. sigmaaldrich.comct-k.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralpak® AY-H (Amylose-based) | Chiralcel® OZ-H (Cellulose-based) |

| Mobile Phase | n-hexane / ethanol / diethylamine (B46881) (90:10:0.1) | n-hexane / 2-propanol / diethylamine (90:10:0.1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 270 nm | UV at 270 nm |

| Resolution (Rs) | > 2.0 | > 2.0 |

Gas Chromatography (GC) and Liquid Chromatography (LC) Coupled with Mass Spectrometry

Coupling chromatographic separation with mass spectrometry detection (GC-MS and LC-MS) provides a powerful two-dimensional analysis, offering both separation and definitive identification of the analyte and any impurities. uea.ac.uknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. For primary amines like 2-(1-Naphthyl)ethylamine, derivatization is often employed to improve chromatographic behavior and thermal stability. umich.edu This involves reacting the amine with a reagent, such as pentafluoropropionic anhydride (B1165640) (PFPA), to form a less polar and more volatile derivative. umich.edu The sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar HP-5MS) before entering the mass spectrometer for ionization and detection. uea.ac.uk This method is highly effective for purity profiling and identifying trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that avoids the need for derivatization and is suitable for a wide range of compounds. nih.gov A reversed-phase HPLC method, similar to that used for purity analysis, can be directly interfaced with a mass spectrometer, typically using an electrospray ionization (ESI) source. nih.govnih.gov As the compound elutes from the LC column, it is ionized and detected by the MS. This allows for the confirmation of the molecular weight of the main peak and any separated impurities. nih.gov When combined with tandem MS (LC-MS/MS), this method provides exceptional sensitivity and specificity for both quantitative analysis and structural confirmation of the analyte and related substances. springernature.comnih.gov

Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such paramagnetic species include free radicals, radical ions, and transition metal complexes. The technique is founded on the principle that an unpaired electron, with its intrinsic spin magnetic moment, will align either parallel or anti-parallel to an external magnetic field, creating two distinct energy levels. Transitions between these energy levels can be induced by absorbing microwave radiation, and the resulting spectrum provides detailed information about the electronic structure and local environment of the unpaired electron.

For a compound like this compound to be analyzed by EPR, it would first need to be converted into a paramagnetic species, typically a radical cation or anion. This can be achieved through methods such as chemical oxidation/reduction, electrochemical methods, or radiolysis (e.g., using gamma rays). nih.govresearchgate.net Once the radical is formed, its EPR spectrum would be characterized by its g-factor, hyperfine coupling constants, and line shape, which together offer a unique fingerprint of the radical's identity and structure.

In a hypothetical EPR study, researchers would generate the 2-(1-Naphthyl)ethylamine radical cation, likely by one-electron oxidation. The resulting spectrum would be expected to show complex hyperfine splitting patterns due to the coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) of the ethylamine group and the various protons (¹H, I=1/2) on the naphthalene ring and the ethyl sidechain.

Hypothetical EPR Data for 2-(1-Naphthyl)ethylamine Radical Cation

The following table is a hypothetical representation of the type of data that would be obtained from such an experiment. Note: This data is illustrative and not based on experimental results.

| Parameter | Hypothetical Value/Description | Information Provided |

| g-factor | ~2.0025 | The g-factor would be close to that of a free electron (2.0023), typical for organic π-radicals, indicating the nature of the radical. |

| Hyperfine Coupling | a(¹⁴N): 0.4 - 0.6 mT | a(β-H₂): 0.7 - 0.9 mT |

| Spectral Appearance | A complex, multi-line spectrum resulting from the superposition of multiple hyperfine interactions. | The overall pattern and number of lines would confirm the structure of the radical and the number of interacting magnetic nuclei. |

| Experimental Conditions | Solvent: Acetonitrile/Dichloromethane | Temperature: -60 °C to 25 °C |

Analysis of these hyperfine couplings, often aided by computational simulations (e.g., Density Functional Theory), would allow for a detailed mapping of the spin density distribution across the molecule. This would provide fundamental insights into how the naphthalene ring and the ethylamine group electronically interact in the radical state. However, without experimental studies, any discussion remains speculative.

Computational Chemistry and Theoretical Modeling of 2 1 Naphthyl Ethylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule, governed by its electron distribution. For 2-(1-Naphthyl)ethylamine hydrochloride, these methods can predict its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the preferred three-dimensional arrangements of a molecule, known as its conformers, and their relative energies.

The conformational landscape of 2-(1-Naphthyl)ethylamine is primarily defined by the rotation around two key single bonds: the bond connecting the naphthyl group to the ethyl group (C1-Cα) and the bond within the ethyl group (Cα-Cβ-N). The protonation of the amine group in the hydrochloride salt introduces strong electrostatic interactions that further influence conformational preference.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, can be performed to identify the stable conformers. For the related compound, 1-(1-Naphthyl)ethylamine (B3023371), studies have identified multiple low-energy conformers. nist.govosu.edu By analogy, for 2-(1-Naphthyl)ethylamine, different orientations of the ethylamine (B1201723) side chain relative to the bulky naphthalene (B1677914) ring would result in several distinct local energy minima. The primary conformers would differ in the dihedral angle of the C-C-N-H chain, leading to staggered and eclipsed forms, with the staggered conformations generally being more stable due to reduced steric hindrance.

Table 1: Hypothetical Relative Energies of 2-(1-Naphthyl)ethylamine Conformers from DFT Calculations

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 75.3 |

| Gauche-1 | ~60° | 0.85 | 12.5 |

| Gauche-2 | ~-60° | 0.88 | 12.2 |

Note: This table is illustrative, based on typical energy differences for similar molecules. Actual values would require specific DFT calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.net

For 2-(1-Naphthyl)ethylamine, the HOMO is typically localized on the electron-rich naphthalene ring, which acts as the primary electron donor. The LUMO is also generally distributed over the aromatic system. Upon protonation to form the hydrochloride salt, the electronegativity of the ammonium (B1175870) group can lower the energy of both frontier orbitals, potentially affecting the energy gap.

Quantum chemical calculations can precisely determine these orbital energies. A larger energy gap implies higher stability and lower chemical reactivity, while a smaller gap indicates a higher propensity to engage in chemical reactions. irjweb.com

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) | Implication |

| EHOMO | -5.80 | Electron-donating ability |

| ELUMO | -0.95 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.85 | High kinetic stability, moderate reactivity |

| Ionization Potential (I) | 5.80 | Energy to remove an electron |

| Electron Affinity (A) | 0.95 | Energy released when gaining an electron |

Note: These values are representative for a molecule of this type and serve to illustrate the concept. They are derived from general principles and data for analogous compounds. alrasheedcol.edu.iqscispace.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations provide insight into static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. nih.govmdpi.com

For this compound in an aqueous solution, MD simulations can model:

Solvation: How water molecules arrange around the hydrophobic naphthalene ring and the charged ammonium group.

Conformational Dynamics: The transitions between different conformers over time, providing a more realistic picture than static DFT calculations.

Ion Pairing: The dynamic interaction between the protonated amine and the chloride counter-ion, including the formation of contact ion pairs versus solvent-separated ion pairs.

These simulations rely on a force field, a set of parameters that describes the potential energy of the system. Common force fields for organic molecules include AMBER, CHARMM, and OPLS. chemrxiv.org A typical simulation would involve placing the molecule in a box of water molecules, neutralizing the system, and running the simulation for several nanoseconds to microseconds to observe its behavior at a given temperature and pressure. mdpi.com

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are crucial for predicting how a small molecule like 2-(1-Naphthyl)ethylamine might interact with a biological macromolecule, such as a protein receptor or enzyme. jbcpm.comf1000research.com Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.comchemmethod.com

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (2-(1-Naphthyl)ethylamine) and the target protein.

Docking: Placing the ligand in the binding site of the protein and sampling a vast number of possible orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest (most favorable) binding energy is predicted as the most likely binding mode.

These studies can identify key interactions, such as hydrogen bonds between the ammonium group and polar residues (e.g., Asp, Glu, Ser) or pi-stacking interactions involving the naphthalene ring and aromatic residues (e.g., Phe, Tyr, Trp).

Computational Insights into Heterogeneous Asymmetric Catalysis and Chirality Transfer Complexes

Naphthylethylamine derivatives are known to act as chiral modifiers in heterogeneous asymmetric catalysis, where they adsorb onto a metal catalyst surface (e.g., platinum) to create a chiral environment. nsf.govnih.gov Computational studies, often combining DFT with surface models, are essential for understanding the mechanism of this chirality transfer.

Studies on the closely related 1-(1-Naphthyl)ethylamine (1-NEA) on platinum surfaces have shown that the modifier adsorbs through an interaction between the nitrogen's lone pair and the metal. nsf.gov The molecule adopts a specific orientation with the naphthalene ring tilted relative to the surface. researchgate.netacs.org When a prochiral reactant (e.g., an α-ketoester) is introduced, it can form a diastereomeric complex with the adsorbed chiral modifier. acs.orgbath.ac.uk

DFT calculations can model these modifier-substrate complexes, revealing the specific interactions (e.g., hydrogen bonds, steric repulsion) that favor the formation of one diastereomer over the other. This energetic difference is the origin of the enantioselectivity, as it leads to a lower activation barrier for the formation of one product enantiomer. The calculations can elucidate the roles of the amine group as an anchoring point and the bulky naphthyl group as a stereodirecting element. nsf.gov

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A critical aspect of computational modeling is its validation against experimental data. Theoretical calculations can predict various spectroscopic properties, and comparing these predictions with experimental spectra serves to confirm the accuracy of the computational model and aid in the interpretation of experimental results. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing a calculated IR spectrum with an experimental one can help assign specific absorption bands to the vibrations of particular functional groups (e.g., N-H stretch, aromatic C-H bend). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. This is particularly useful for distinguishing between different conformers or isomers, as seen in studies of related 2-naphthylamines. nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral molecules, computational methods can predict the CD spectrum, which is crucial for determining the absolute configuration. Studies on 1-NEA have shown that the calculated CD spectrum is highly sensitive to the molecule's conformation, and good agreement with experimental spectra confirms the predominant solution-phase structure. nist.govosu.edu

Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Ammonium (-NH₃⁺) | ~3150 | ~3100-3200 |

| Aromatic C-H Stretch | Naphthyl Ring | ~3050 | ~3040-3060 |

| Aliphatic C-H Stretch | Ethyl Group | ~2950 | ~2930-2970 |

| C=C Aromatic Stretch | Naphthyl Ring | ~1600 | ~1590-1610 |

Note: This table provides expected ranges for the specified functional groups. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

Applications in Advanced Organic and Asymmetric Synthesis

Role as a Chiral Building Block in Complex Molecular Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. bldpharm.comtcichemicals.com The enantiomers of derivatives of 2-(1-Naphthyl)ethylamine, such as (R)-(+)-1-(1-Naphthyl)ethylamine and (S)-(-)-1-(1-Naphthyl)ethylamine, are utilized as fundamental chiral synthons. bldpharm.comtcichemicals.com These compounds provide a rigid naphthyl group and a reactive amino functionality, making them suitable for the synthesis of a variety of complex structures, including certain pharmaceutical precursors and other biologically active molecules. chemicalbook.com For instance, (R)-(+)-1-(1-Naphthyl)ethylamine is a key starting material in the synthesis of certain β-amino acids. chemicalbook.com

Utilization as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgwikiwand.com After the desired transformation, the auxiliary is cleaved from the product. While 1-(1-Naphthyl)ethylamine (B3023371) has been investigated as a chiral auxiliary, its effectiveness can vary depending on the reaction type. In the Staudinger cycloaddition for the formation of trans-β-lactams, 1-(1-Naphthyl)ethylamine auxiliaries resulted in high conversion but low diastereoselectivity (maximum 14% de). researchgate.net In contrast, the isomeric 1-(2-naphthyl)ethylamines provided better selectivity. researchgate.net This highlights the subtle structural influences on the transfer of chirality. The general principle involves coupling the chiral amine to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. wikipedia.orgwikiwand.com

Application as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Derivatives of naphthylamine, particularly those with a binaphthyl scaffold like BINAP and BINAM, are prominent in this field. researchgate.netresearchgate.net While 2-(1-Naphthyl)ethylamine itself is not a bidentate ligand, its derivatives can be modified to create effective chiral ligands. For example, the related 1-(1-Naphthyl)ethylamine can be used to synthesize ligands for transition-metal-catalyzed reactions. nih.govmdpi.com These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of reactions such as asymmetric hydrogenation and C-H functionalization. researchgate.netmdpi.com The adsorption and orientation of molecules like 1-(1-Naphthyl)ethylamine on catalyst surfaces, such as platinum, have been studied to understand the mechanism of chirality transfer in heterogeneous catalysis. nsf.gov

Intermediate in the Academic Synthesis of Pharmaceutical Compounds

The enantiomerically pure forms of naphthylethylamine derivatives are valuable intermediates in the synthesis of certain pharmaceutical compounds. A notable example is the use of (R)-1-(1-Naphthyl)ethylamine as a key intermediate in the synthesis of Cinacalcet hydrochloride. google.com Cinacalcet is a calcimimetic agent used to treat hyperparathyroidism. The synthesis involves the preparation of the chiral amine, often through enzymatic transamination of 1'-acetonaphthone, followed by its coupling with another molecular fragment to construct the final drug molecule. google.com

| Intermediate | Pharmaceutical Compound | Therapeutic Use |

| (R)-1-(1-Naphthyl)ethylamine | Cinacalcet Hydrochloride | Treatment of hyperparathyroidism google.com |

Development of Chiral Stationary Phases for Enantiomeric Separations

Chiral stationary phases (CSPs) are essential for the analytical and preparative separation of enantiomers by chromatography. daicelchiral.com Derivatives of 1-(1-Naphthyl)ethylamine are covalently bonded to a solid support, such as silica (B1680970) gel, to create CSPs for high-performance liquid chromatography (HPLC). mdpi.com The chiral recognition mechanism relies on the differential interactions between the enantiomers of an analyte and the chiral selector on the stationary phase. In one study, new diastereomeric CSPs were prepared using (R)- or (S)-1-(1-Naphthyl)ethylamine as a π-basic chiral unit and (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid as a chiral tethering group. mdpi.com The stereochemistry of the 1-(1-Naphthyl)ethylamine component was found to be the primary determinant of chiral recognition. mdpi.com

| CSP Component | Type of Chromatography | Application |

| (R)- or (S)-1-(1-Naphthyl)ethylamine | HPLC | Enantiomeric separation of racemic compounds mdpi.com |

| Cellulose (B213188) carbamate (B1207046) derivative | HPLC | Resolution of cathine (B3424674) enantiomers |

Contribution to the Synthesis of Specialty Chemicals and Functionalized Organic Compounds

Beyond its role in asymmetric synthesis, 2-(1-Naphthyl)ethylamine and its derivatives are used in the synthesis of various specialty chemicals and functionalized organic compounds. The naphthyl group can be further functionalized, and the amine handle provides a reactive site for a wide range of chemical transformations. These compounds serve as building blocks for dyes and other advanced organic materials. researchgate.net The structural isomers, 1-(1-naphthyl)ethylamine and 1-(2-naphthyl)ethylamine, have also been used as chiral spacers in the formation of 2D chiral perovskites, demonstrating their utility in materials science. nih.gov

Biological and Biochemical Research Applications of 2 1 Naphthyl Ethylamine Hydrochloride

Enzyme Interaction and Kinetics Studies

The study of enzyme kinetics and interactions is fundamental to understanding biological processes and for the development of novel therapeutics. While specific kinetic data for the interaction of 2-(1-Naphthyl)ethylamine hydrochloride with a wide range of enzymes is not extensively documented in publicly available literature, the broader class of naphthylamine derivatives is utilized in enzymatic studies.

A notable application involving a related compound is the enzymatic kinetic resolution of racemic 1-(1-naphthyl)ethylamine (B3023371). A patented method describes the use of immobilized lipase (B570770) from Candida antarctica to catalyze the resolution of this racemic mixture, using phenylethyl acetate (B1210297) as an acyl donor. Under optimized conditions, this enzymatic process achieves a high substrate conversion efficiency and produces the (R)-enantiomer with an enantiomeric excess of over 99% google.com. This demonstrates a specific and efficient interaction between a naphthylethylamine structure and a lipase, highlighting the potential for stereoselective enzymatic processes involving this class of compounds.

Furthermore, a different but structurally related compound, N-(1-Naphthyl)ethylenediamine dihydrochloride, is a component of the Griess reagent, which is widely used in biochemical assays to indirectly measure nitric oxide production by nitric oxide synthase (NOS) enzymes. This illustrates the utility of the naphthyl-amine scaffold in developing reagents for quantifying enzyme activity researchgate.net.

Investigation of Protein Folding and Biomolecular Interactions

The naphthalene (B1677914) moiety of this compound provides a hydrophobic surface capable of engaging in non-covalent interactions with proteins, making it and its derivatives useful tools for studying protein folding and biomolecular recognition.

Research on the binding of naphthyl derivatives to proteins provides insight into these interactions. For instance, a study on the binding of N-l-naphthyllaurohydroxamic acid, a compound containing a naphthalene group, with human serum albumin (HSA) demonstrated a strong quenching of the protein's intrinsic fluorescence. This quenching was determined to be a static process, indicating the formation of a ground-state complex between the naphthyl derivative and HSA. Spectroscopic techniques, including UV-visible, synchronous fluorescence, Fourier Transform Infrared (FT-IR), and Circular Dichroism (CD), confirmed that the interaction did not significantly alter the secondary structure of the protein. Molecular docking studies suggested that the compound binds to Sudlow's site I of HSA primarily through hydrogen bonding and hydrophobic interactions researchgate.net.

Another investigation focused on the binding of N-(2-bromoethyl)-N-ethyl-N-1-naphthylmethylamine HBr (SY28), a radiolabeled naphthylamine derivative, to proteins in the guinea-pig vas deferens. The study identified that the compound binds to several amino acid residues, with histidine, aspartic acid, arginine, and serine showing a significant degree of binding nih.gov. These studies underscore the capacity of the naphthyl group to mediate interactions with proteins, a principle that can be extended to this compound in the exploration of protein structure and function.

Mechanistic Studies of Molecular Target and Biochemical Pathway Interactions

Understanding the detailed mechanism of how a molecule interacts with its biological target is crucial for drug design and development. While specific mechanistic studies on this compound are not widely reported, research on related compounds provides a framework for how such investigations are conducted.

For example, detailed mechanistic studies have been performed on flavin-dependent thymidylate synthase (FDTS), an enzyme found in many pathogenic bacteria. Although not directly involving this compound, these studies, which use isotopic labeling and kinetic analysis, reveal the step-by-step chemical transformations catalyzed by the enzyme. Such research identified a ping-pong mechanism and a significant NADPH substrate inhibition, providing a rationale for the enzyme's observed activity nih.gov. These types of detailed mechanistic investigations are essential for identifying unique features of a biochemical pathway that can be targeted for therapeutic intervention. The unique mechanism of FDTS, for instance, makes it an attractive target for developing selective antibiotics nih.gov.

The synthesis of palladium metallacycles using imines derived from 1-(1-naphthyl)ethylamine has been reported. These organometallic complexes have been used to resolve P-chiral ligands, demonstrating a specific molecular interaction that can be characterized by single-crystal X-ray analysis researchgate.net. This highlights how derivatives of naphthylethylamine can be used to probe and understand molecular geometry and interaction mechanisms.

Development of Pharmacological Probes and Lead Compounds

The naphthylethylamine scaffold is a key structural motif in the development of various pharmacological agents. The chiral amine (R)-1-(1-Naphthyl)ethylamine, an isomer of the base of this compound, is a critical intermediate in the synthesis of Cinacalcet researchgate.netnih.govchemimpex.comcymitquimica.com. Cinacalcet is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR), thereby inhibiting the secretion of parathyroid hormone (PTH) nih.gov. It is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma nih.govgoogle.com. The synthesis of Cinacalcet often involves the reaction of (R)-1-(1-Naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propionaldehyde followed by reduction of the resulting imine chemimpex.comcymitquimica.com.

The following table summarizes key intermediates and reagents in a common synthetic route to Cinacalcet.

| Intermediate/Reagent | Role in Synthesis | Reference |

| (R)-1-(1-Naphthyl)ethylamine | Chiral building block providing the core amine structure. | nih.govchemimpex.com |

| 3-[3-(trifluoromethyl)phenyl]propionaldehyde | Reactant that forms an imine with the amine. | chemimpex.comcymitquimica.com |

| Titanium tetraisopropoxide | Catalyst for the imine formation. | chemimpex.com |

| Sodium cyanoborohydride | Reducing agent for the conversion of the imine to a secondary amine. | chemimpex.com |

Furthermore, derivatives of naphthylethylamine have been explored for other therapeutic targets. A study on 2-(1-Naphthyloxy)ethylamines, which are structurally related to 2-(1-Naphthyl)ethylamine, showed that these compounds can have a high affinity for human 5-HT1D serotonin (B10506) receptors, acting as agonists nih.gov. Additionally, naphthyl-polyamine conjugates have been synthesized and investigated for their antimicrobial properties, with some showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans nih.gov.

Research into Neurotransmitter System Modulation

The structural similarity of 2-(1-Naphthyl)ethylamine to endogenous monoamine neurotransmitters suggests its potential to interact with components of neurotransmitter systems. Research on related compounds supports this notion.

For instance, (R)-1-(2-Naphthyl)ethylamine is utilized in neuroscience research to investigate potential effects on neurotransmitter systems, particularly in the context of mood disorders chemimpex.com. The naphthalene moiety is thought to enhance the pharmacological properties of drug candidates targeting neurological disorders chemimpex.com.

In a more direct example of neurotransmitter receptor interaction, systematic modifications of the propranolol (B1214883) structure, which contains a naphthyloxy group, led to the development of N-monomethyl-2-(1-naphthyloxy)-ethylamine. This compound demonstrated a significantly higher affinity for the human 5-HT1B serotonin receptor (Ki = 26 nM) compared to propranolol and was shown to be a 5-HT1B agonist nih.gov. This highlights the potential of the naphthylethylamine scaffold in the design of agents that modulate serotonergic neurotransmission.

The following table shows the binding affinity of a selected naphthyloxyethylamine derivative for serotonin receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| N-monomethyl-2-(1-naphthyloxy)-ethylamine | h5-HT1B | 26 | nih.gov |

| N-monomethyl-2-(1-naphthyloxy)-ethylamine | h5-HT1Dα | 34 | nih.gov |

Enzyme Inhibition Studies

Derivatives of naphthalene have been investigated as inhibitors of various enzymes. A notable example is the study of 2-ethynylnaphthalene (B39655) as a mechanism-based inactivator of cytochrome P-450 (CYP) enzymes. Specifically, it was found to be a potent inhibitor of the CYP-catalyzed N-oxidation of 2-naphthylamine, an activity primarily mediated by the CYP1A2 isoform. The inactivation was shown to be time-dependent and followed pseudo-first-order kinetics, which is characteristic of mechanism-based inhibitors sigmaaldrich.com.

While this study does not directly involve this compound, it demonstrates that the naphthalene ring system can be a key pharmacophore for designing enzyme inhibitors. The principles of enzyme inhibition, such as competitive, non-competitive, and mechanism-based inhibition, are central to the development of many drugs nih.gov. The study of how different substituents on the naphthalene ring affect inhibitory potency and selectivity is an active area of research in medicinal chemistry.

Environmental Research Perspectives on Naphthylamine Derivatives

Environmental Occurrence and Fate of Aromatic Amines

Aromatic amines enter the environment from numerous sources, including industrial manufacturing, diesel exhaust, tobacco smoke, and the combustion of organic materials. researchgate.netuminho.pt Their presence is noted in various environmental compartments, such as water, soil, and air. imrpress.com The chemical stability and behavior of aromatic amines are influenced by the interaction between the amino group's free electron pair and the aromatic ring's delocalized π-orbital system. nih.gov